6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate
Overview
Description
The compound is a derivative of benzo[d]thiazol-2(3H)-imine, which is a type of heterocyclic compound. Heterocycles are rings that contain atoms of at least two different elements. In this case, the ring contains carbon, nitrogen, and sulfur atoms . The compound also contains a fluoro group, a methoxyethyl group, and a 4-methylbenzenesulfonate group, which can significantly affect its properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzo[d]thiazol-2(3H)-imine core, followed by the addition of the various functional groups. One possible method for synthesizing benzo[d]thiazol-2(3H)-imine derivatives involves a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzo[d]thiazol-2(3H)-imine core, with the various functional groups attached. The presence of these groups would likely result in a complex three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluoro group is often quite reactive, and the methoxyethyl and 4-methylbenzenesulfonate groups could also participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluoro group could affect the compound’s polarity, solubility, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is the p53 protein . The p53 protein is a crucial regulator of the cell cycle and plays a significant role in preventing cancer formation .
Mode of Action
The compound interacts with its target, the p53 protein, by increasing its levels in the cells . This interaction results in changes in the balance of key mitochondrial proteins such as Bcl-2 and Bax .
Biochemical Pathways
The compound affects the cell cycle regulation and apoptosis pathways . The increased levels of p53 protein lead to the induction of G2/M cell cycle arrest . The altered balance in levels of key mitochondrial proteins such as Bcl-2 and Bax results in apoptosis by accelerating the expression of caspases .
Pharmacokinetics
Similar compounds have shown favorable and drug-like pharmacokinetic properties in rats with an oral bioavailability of 252% .
Result of Action
The result of the compound’s action is the regulation of cell proliferation and apoptosis . The compound exhibits anti-cancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549 . It is particularly effective against the Colo205 cell line .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS.C7H8O3S/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,6,12H,4-5H2,1H3;2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGOYSWJGCNWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COCCN1C2=C(C=C(C=C2)F)SC1=N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.